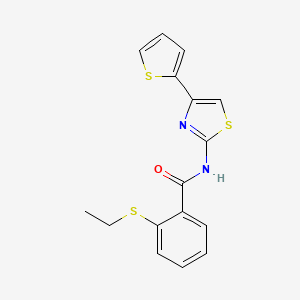
2-(ethylthio)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(ethylthio)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide” appears to contain several functional groups including an ethylthio group, a thiophene ring, a thiazole ring, and a benzamide group. These groups could potentially confer interesting chemical and physical properties to the compound .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the ethylthio group might be introduced via a nucleophilic substitution reaction, while the thiophene and thiazole rings might be formed through cyclization reactions .Molecular Structure Analysis
The presence of multiple aromatic rings (thiophene and thiazole) in the compound suggests that it may have a planar structure. The electron-deficient nature of these rings could enhance interchain interactions, potentially leading to interesting electronic properties .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of its various functional groups. For instance, the benzamide group might undergo hydrolysis under acidic or basic conditions to yield an amine and a carboxylic acid .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility might be affected by the presence of the polar amide group .Aplicaciones Científicas De Investigación
Design and Synthesis
- Synthesis for Anticancer Activity : A study explored the synthesis of substituted benzamides, including those structurally similar to the mentioned compound, evaluating their anticancer activity against several cancer cell lines. The findings showed that some derivatives exhibited significant anticancer activity, indicating potential for therapeutic applications (Ravinaik et al., 2021).
Structural Analysis
- Crystal Structure Analysis : The crystal structure of a similar compound was thoroughly analyzed, highlighting the importance of understanding molecular interactions for drug design. This study provided insights into how molecular structure influences biological activity and interaction patterns (Sharma et al., 2016).
Photovoltaic Applications
- Dye-Sensitized Solar Cells (DSSCs) : Research introduced thiophene derivatives as π-bridges in novel coumarin sensitizers for DSSCs. This approach resulted in enhanced light-harvesting capabilities and improved photovoltaic performance, showcasing the potential of such compounds in renewable energy technologies (Han et al., 2015).
Antimicrobial Agents
- Synthesis as Antimicrobial Agents : A series of compounds, including thiazole derivatives, were synthesized and tested for antimicrobial activity. Some molecules exhibited potent antibacterial activity against various pathogens, highlighting their potential as antimicrobial agents (Bikobo et al., 2017).
Supramolecular Gelators
- Development of Supramolecular Gelators : N-(thiazol-2-yl)benzamide derivatives were synthesized and investigated for their gelation behavior. The study emphasized the role of methyl functionality and S⋯O interaction in gelation, contributing to the development of novel materials with potential applications in various industries (Yadav & Ballabh, 2020).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-ethylsulfanyl-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS3/c1-2-20-13-7-4-3-6-11(13)15(19)18-16-17-12(10-22-16)14-8-5-9-21-14/h3-10H,2H2,1H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPVHPPGIZUQBCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NC2=NC(=CS2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-fluoro-2-(1H-pyrrol-1-yl)benzo[d]thiazole-4-carboxylic acid](/img/structure/B2560704.png)
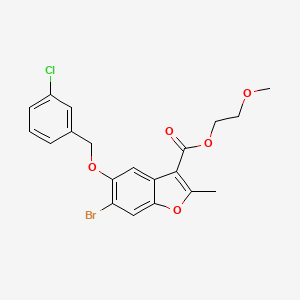
![6-(azepan-1-ylsulfonyl)-2-(4-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2560711.png)
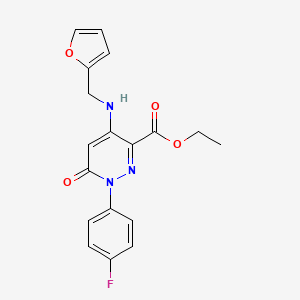


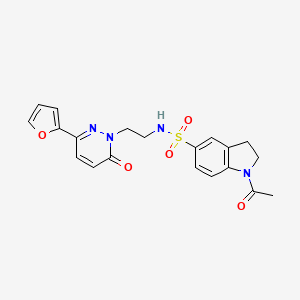
![N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-3-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2560716.png)
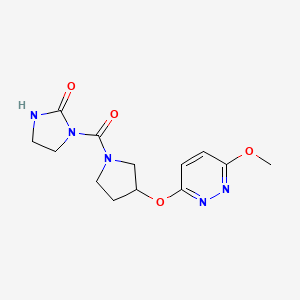
![4-[5-(2,4-dichlorophenyl)-1H-pyrazol-3-yl]-1-(3-nitro-2-pyridinyl)piperidine](/img/structure/B2560719.png)

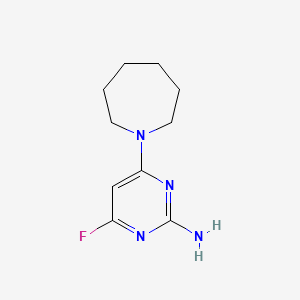

![Pyrazolo[1,5-A]pyridin-5-ylboronic acid](/img/structure/B2560727.png)
